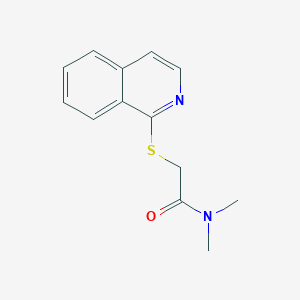
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, the paper will discuss the advantages and limitations of using this compound in lab experiments and list possible future directions for research.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- is not fully understood. However, it is believed that the compound interacts with metal ions, particularly copper ions, in biological systems. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, IQDMA has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in the inflammatory response, and scavenge free radicals, leading to its antioxidant properties. Additionally, IQDMA has been found to have a high affinity for copper ions, making it a valuable tool for the study of copper homeostasis and copper-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- in lab experiments is its high affinity for copper ions, which makes it a valuable tool for the detection of copper ions in living cells. Additionally, IQDMA has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using IQDMA in lab experiments is its potential toxicity, which can affect the viability of cells.
Direcciones Futuras
There are several possible future directions for research on Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-. One area of research could focus on the development of new drugs for the treatment of cancer using IQDMA as a lead compound. Another area of research could focus on the use of IQDMA as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and antioxidant properties of IQDMA and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized by reacting 1-isoquinolinethiol with N,N-dimethylacetamide in the presence of a base. IQDMA has been used in various scientific research studies due to its potential applications in the detection of metal ions in biological systems, the development of new drugs for the treatment of cancer, and the treatment of inflammatory diseases. While IQDMA has several advantages in lab experiments, its potential toxicity is a limitation that needs to be considered. Possible future directions for research on IQDMA include the development of new drugs for the treatment of cancer, the use of IQDMA as a fluorescent probe for the detection of other metal ions in biological systems, and the investigation of its potential anti-inflammatory and antioxidant properties.
Métodos De Síntesis
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-, also known as IQDMA, can be synthesized by reacting 1-isoquinolinethiol with N,N-dimethylacetamide in the presence of a base. The reaction yields a yellow solid that can be purified by recrystallization. The chemical structure of IQDMA is shown below:
Aplicaciones Científicas De Investigación
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- has been used in various scientific research studies due to its potential applications in different fields. One of its primary uses is as a fluorescent probe for the detection of metal ions in biological systems. IQDMA has a high affinity for copper ions and can be used to detect copper ions in living cells. This property makes it a valuable tool in the study of copper homeostasis and copper-related diseases.
IQDMA has also been used in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, IQDMA has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
2-isoquinolin-1-ylsulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)12(16)9-17-13-11-6-4-3-5-10(11)7-8-14-13/h3-8H,9H2,1-2H3 |
Clave InChI |
LXJBVIUHUYXENJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NC=CC2=CC=CC=C21 |
SMILES canónico |
CN(C)C(=O)CSC1=NC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)
